Bienvenue dans la boutique en ligne BenchChem!

2-Mercaptoethylguanidine

Nitric Oxide Synthase Inflammation Enzyme Inhibition

2-Mercaptoethylguanidine (MEG; CAS 1190-74-5) is a small-molecule mercaptoalkylguanidine derivative characterized by the presence of both a guanidine moiety and a free thiol group. It functions as a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS) and as a direct scavenger of peroxynitrite, a potent cytotoxic oxidant formed from the reaction of nitric oxide and superoxide.

Molecular Formula C3H9N3S
Molecular Weight 119.19 g/mol
CAS No. 1190-74-5
Cat. No. B074900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptoethylguanidine
CAS1190-74-5
Synonyms2-mercaptoethylguanidine
2-mercaptoethylguanidine dihydrobromide
2-mercaptoethylguanidine hydrobromide
2-mercaptoethylguanidine monohydrobromide
2-mercaptoethylguanidine monohydrochloride
2-mercaptoethylguanidine, sulfate(2:1) salt
MEG-2SH
mercaptoethylguanidine
Molecular FormulaC3H9N3S
Molecular Weight119.19 g/mol
Structural Identifiers
SMILESC(CS)N=C(N)N
InChIInChI=1S/C3H9N3S/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6)
InChIKeyGAPFINWZKMCSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptoethylguanidine (MEG) CAS 1190-74-5: Overview of a Dual-Action iNOS Inhibitor and Peroxynitrite Scavenger


2-Mercaptoethylguanidine (MEG; CAS 1190-74-5) is a small-molecule mercaptoalkylguanidine derivative characterized by the presence of both a guanidine moiety and a free thiol group [1]. It functions as a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS) and as a direct scavenger of peroxynitrite, a potent cytotoxic oxidant formed from the reaction of nitric oxide and superoxide [2]. MEG also exhibits direct inhibitory activity against cyclooxygenase (COX) enzymes [3]. This combined pharmacological profile distinguishes MEG from many other iNOS inhibitors that lack significant peroxynitrite-scavenging or COX-inhibitory properties.

Why iNOS Inhibitors Cannot Be Substituted for 2-Mercaptoethylguanidine Without Rigorous Validation


Inhibitors of inducible nitric oxide synthase (iNOS) represent a chemically and pharmacologically heterogeneous class of compounds. Significant differences exist among members in terms of isoform selectivity, mechanism of enzyme inhibition (competitive vs. non-competitive), cell permeability, and off-target activities [1]. Crucially, the majority of iNOS inhibitors—including aminoguanidine, L-NMMA, and 1400W—lack the capacity to directly scavenge peroxynitrite, a key mediator of nitrosative stress in inflammatory pathologies [2]. Furthermore, many iNOS inhibitors exhibit varying degrees of inhibition of the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms, which can lead to undesirable cardiovascular or neurological side effects [3]. 2-Mercaptoethylguanidine is distinguished by its combination of selective iNOS inhibition, direct peroxynitrite scavenging, and COX inhibition, a profile that cannot be replicated by simple substitution with another iNOS inhibitor. The following evidence documents the quantitative basis for this differentiation.

Quantitative Differentiation of 2-Mercaptoethylguanidine (MEG) from Key iNOS Inhibitors: Head-to-Head Comparative Data


iNOS Selectivity Profile: 2-Mercaptoethylguanidine vs. Aminoguanidine

MEG exhibits a distinct isoform selectivity profile compared to the prototypical iNOS inhibitor aminoguanidine. In head-to-head studies using purified enzymes or tissue homogenates, MEG demonstrates a selectivity window (ratio of eNOS EC50 to iNOS EC50) of approximately 9.6, whereas aminoguanidine exhibits a selectivity window of approximately 2.6 [1]. Furthermore, MEG inhibits iNOS with an EC50 of 11.5 µM, while aminoguanidine inhibits iNOS with an IC50 of 5.4 µM [2]. The key differentiation lies in MEG's reduced potency against eNOS (EC50 110 µM) compared to aminoguanidine's relatively non-selective inhibition [3].

Nitric Oxide Synthase Inflammation Enzyme Inhibition

Direct Peroxynitrite Scavenging: 2-Mercaptoethylguanidine vs. Aminoguanidine

A key differentiator of MEG is its capacity to directly scavenge peroxynitrite, a property that is negligible or absent in many other iNOS inhibitors. In a direct head-to-head comparison, MEG reacts with peroxynitrite with a second-order rate constant of 1900 ± 64 M⁻¹ s⁻¹ at 37°C [1]. In contrast, aminoguanidine did not react with ground-state peroxynitrite and did not affect peroxynitrite-induced oxidation of cytochrome c²⁺, indicating it acts via a different, less direct mechanism (reaction with activated peroxynitrous acid or nitrogen dioxide) [2].

Peroxynitrite Oxidative Stress Scavenger

COX-1 and COX-2 Inhibition: 2-Mercaptoethylguanidine vs. Aminoguanidine and L-NAME

MEG exhibits direct inhibitory activity against both COX-1 and COX-2 enzymes, a property not shared by aminoguanidine or L-NAME. In a direct comparative study, MEG inhibited purified COX-1 with an IC50 of 33 µM and COX-2 with an IC50 of 36 µM [1]. In contrast, aminoguanidine (up to 3 mM) and L-NAME (up to 3 mM) did not affect prostaglandin production in cellular assays and showed no significant inhibition of purified COX-2 [2].

Cyclooxygenase Prostaglandin Inflammation

Dual Mechanism: iNOS Inhibition Plus Peroxynitrite Scavenging vs. Selective iNOS Inhibition Alone (1400W)

1400W is a highly potent and selective iNOS inhibitor (Ki ≈ 7 nM) but lacks any peroxynitrite-scavenging activity [1]. MEG, while less potent on iNOS (EC50 11.5 µM), provides the additional pharmacological action of direct peroxynitrite scavenging (k = 1900 M⁻¹ s⁻¹) [2]. This dual mechanism is critical in pathophysiological settings where peroxynitrite-mediated damage occurs downstream of iNOS induction. The choice between these agents depends on the experimental priority: pure, high-potency iNOS inhibition (1400W) versus combined iNOS inhibition and oxidant scavenging (MEG).

Nitrosative Stress Cytoprotection Inflammation

Lack of Arginase Inhibition: 2-Mercaptoethylguanidine vs. S-Aminoethyl-Isothiourea (AETU)

In a comparative study of isothiourea and mercaptoalkylguanidine derivatives on arginine metabolism in macrophages, S-aminoethyl-isothiourea (AETU) caused a slight, kinetically competitive inhibition of arginase activity due to its rearrangement to MEG [1]. However, MEG itself showed only weak inhibitory effects on arginase. This contrasts with AETU and supports the view that MEG may be more suitable for inhibiting NO production in cells that co-express iNOS and arginase, as it does not significantly interfere with arginase activity, which could otherwise shunt L-arginine toward alternative metabolic pathways [2].

Arginase L-Arginine Metabolism Macrophage

Differential Potency and Selectivity: 2-Mercaptoethylguanidine vs. Its Dimer Guanidinoethyldisulphide (GED)

MEG can undergo spontaneous dimerization to form guanidinoethyldisulphide (GED), which is also a potent NOS inhibitor [1]. A direct comparison of their NOS inhibitory profiles reveals that GED is a more potent iNOS inhibitor than MEG, with a Ki of 4.3 µM for GED versus an EC50 of 11.5 µM for MEG [2][3]. However, the selectivity window for GED (Ki ecNOS/Ki iNOS ≈ 4.2) is narrower than that reported for MEG (EC50 eNOS/EC50 iNOS ≈ 9.6), suggesting that MEG may offer a better isoform selectivity profile [2][4]. The choice between MEG and GED involves a trade-off between potency (favoring GED) and selectivity (favoring MEG).

NOS Inhibitor Dimer Cell Uptake

Optimal Use Cases for 2-Mercaptoethylguanidine (MEG) Based on Quantitative Differentiation


Preclinical Models of Inflammation Involving Both iNOS Induction and Peroxynitrite-Mediated Injury

MEG is the inhibitor of choice in animal models of acute and chronic inflammation where both iNOS-derived nitric oxide and peroxynitrite contribute to tissue damage. Examples include endotoxic shock, colitis, arthritis, and ischemia-reperfusion injury. The dual mechanism of iNOS inhibition (EC50 11.5 µM) and direct peroxynitrite scavenging (k = 1900 M⁻¹ s⁻¹) provides comprehensive protection that cannot be achieved with selective iNOS inhibitors like 1400W or non-selective inhibitors like aminoguanidine [1][2].

In Vitro Studies Requiring Simultaneous Modulation of iNOS and COX Pathways

For cell-based assays investigating the interplay between nitric oxide and prostaglandin signaling pathways, MEG offers a unique tool. It directly inhibits both iNOS (EC50 11.5 µM) and COX-1/COX-2 (IC50 33 µM and 36 µM, respectively) [3][4]. This dual inhibition simplifies experimental protocols by eliminating the need for separate iNOS and COX inhibitors and avoids the confounding effects of multi-drug combinations.

Vascular Pharmacology Studies Focusing on iNOS-Mediated Dysfunction While Preserving eNOS Activity

MEG's selectivity profile (eNOS EC50 110 µM vs. iNOS EC50 11.5 µM, selectivity ratio ≈ 9.6) makes it suitable for vascular ring or isolated organ studies where inhibition of constitutive eNOS is undesirable [5]. At concentrations up to 100 µM, MEG does not affect acetylcholine-induced, endothelium-dependent relaxations, confirming its functional selectivity for iNOS in vascular tissue [6].

Research on Arginine Metabolism and the iNOS-Arginase Axis

In studies examining the competition between iNOS and arginase for the substrate L-arginine, MEG is advantageous due to its weak inhibition of arginase [7]. Unlike S-aminoethyl-isothiourea (AETU), which causes some arginase inhibition via rearrangement to MEG, MEG itself does not significantly interfere with arginase activity, allowing for a cleaner interpretation of iNOS-specific effects on L-arginine utilization [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Mercaptoethylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.